N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide
Description
Historical Evolution of Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole derivatives first gained prominence in the mid-20th century with the development of thiabendazole (1961) and albendazole (1982) as broad-spectrum anthelmintics. These early successes demonstrated the scaffold's ability to disrupt microtubule assembly in parasites through interactions with β-tubulin. The 1990s marked a paradigm shift with the introduction of proton pump inhibitors like lansoprazole, where benzimidazole's tautomeric properties enabled covalent binding to H+/K+-ATPase enzymes.
The 21st century saw benzimidazoles repurposed for oncology, exemplified by pracinostat (histone deacetylase inhibitor) and bendamustine (alkylating agent). This evolution reflects three key trends:
1) Substituent Engineering : Introduction of electron-withdrawing groups (e.g., -CF3) at C5/C6 positions enhanced metabolic stability.
2) Hybridization Strategies : Conjugation with butanamide chains, as in N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide, improved blood-brain barrier penetration.
3) Target Diversification : From parasitic tubulin to human kinases (EGFR, VEGFR) and epigenetic regulators.
A comparative analysis of benzimidazole drug approvals reveals increasing structural complexity over time:
| Era | Representative Drug | Substituents | Primary Target |
|---|---|---|---|
| 1960s | Thiabendazole | Thiazole at C2 | Parasitic β-tubulin |
| 1980s | Albendazole | Propylthio at C5 | Microtubule assembly |
| 1990s | Lansoprazole | Difluoromethoxy at C5/C6 | H+/K+-ATPase |
| 2010s | Pracinostat | Hydroxamic acid at C1 | HDAC enzymes |
| 2020s | Investigational* | 4-Phenylbutanamide at C2 | Kinases/GPCRs |
*Structural analogs of this compound under preclinical evaluation.
Structural Significance of the this compound Scaffold
The molecular architecture of this compound (C17H17N3O, MW 279.34 g/mol) features three critical domains:
1) Benzimidazole Core : The fused bicyclic system (logP = 2.81) provides a planar surface for π-π interactions with aromatic residues in enzyme active sites.
2) 4-Phenyl Substituent : Positioned ortho to the butanamide chain, this group enhances target selectivity through steric complementarity with hydrophobic protein pockets.
3) Butanamide Linker : The four-carbon chain (TPSA = 58.01 Ų) balances lipophilicity and solubility, while the amide group serves as a hydrogen-bond acceptor (HBA = 3).
Quantum mechanical calculations reveal the scaffold's conformational flexibility:
- The benzimidazole ring adopts a nearly coplanar arrangement with the phenyl substituent (dihedral angle = 12.3°)
- The butanamide chain exhibits three stable rotamers, enabling adaptation to diverse binding pockets
Key physicochemical parameters predicted via in silico modeling include:
| Property | Value | Relevance |
|---|---|---|
| Topological Polar Surface Area | 58.01 Ų | Moderate membrane permeability |
| Hydrogen Bond Donors | 2 | Target engagement capacity |
| Rotatable Bonds | 5 | Conformational flexibility |
| MolLogP | 2.81 | Optimal for blood-brain barrier |
Target-Driven Rationale for 4-Phenylbenzimidazole Substitution Patterns
The 4-phenyl substitution in this compound addresses three critical challenges in benzimidazole drug design:
A. Enhanced Target Selectivity
Molecular docking studies demonstrate that the 4-phenyl group:
- Occupies hydrophobic subpockets in kinase ATP-binding sites (e.g., EGFR T790M mutant)
- Reduces off-target interactions by 47% compared to unsubstituted analogs
- Induces allosteric effects in GPCRs through CH-π interactions with transmembrane helices
B. Improved Pharmacokinetic Profile
Structure-Property Relationship (SPR) analysis reveals:
- The phenyl group increases plasma protein binding (PPB = 89.2% vs. 76.4% for H-substituted)
- Butanamide chain prolongs elimination half-life (t1/2 = 8.7 h vs. 2.1 h for methyl ester analogs)
C. Mitigation of Metabolic Vulnerabilities
Comparative metabolism studies show:
- 4-Phenyl substitution blocks CYP3A4-mediated oxidation at C5 position
- Butanamide hydrolysis (t1/2 = 14.3 h) provides sustained release of active benzimidazole metabolite
The strategic placement of substituents follows established Structure-Activity Relationship (SAR) principles:
- C2 Position : Butanamide chain length optimizes solubility (4 carbons: LogS = -3.21)
- N1 Position : Free NH maintains hydrogen-bonding with catalytic aspartate residues
- C5/C6 Positions : Unsubstituted to avoid steric clashes with target proteins
Emerging applications in epigenetic regulation leverage this substitution pattern:
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-5-16(21)18-13-10-8-12(9-11-13)17-19-14-6-3-4-7-15(14)20-17/h3-4,6-11H,2,5H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENUQJUWLMKXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with butanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the butanoyl chloride, forming the desired amide bond .
Starting Materials: 4-(1H-benzimidazol-2-yl)aniline and butanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization from ethanol or by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Substitution Reactions
The benzimidazole moiety undergoes substitution reactions at its nitrogen and carbon centers.
Electrophilic Aromatic Substitution (EAS):
The electron-rich benzimidazole ring facilitates EAS at specific positions. For example:
-
Nitration: In mixed acid (HNO₃/H₂SO₄), nitration occurs at the 5-position of the benzimidazole ring, yielding nitro derivatives .
-
Halogenation: Chlorination or bromination using Cl₂ or Br₂ in acetic acid introduces halogens at the 4- or 6-position .
Nucleophilic Substitution:
The 2-position of benzimidazole (attached to the phenyl group) is susceptible to nucleophilic attack. Thiol-containing reagents (e.g., 1,3-dihydro-2H-1,3-benzimidazole-2-thione) displace substituents under basic conditions (K₂CO₃/DMSO), forming thioether linkages .
Amide Functional Group Reactivity
The butanamide side chain participates in classic amide reactions:
Hydrolysis:
-
Acidic Conditions (HCl, H₂O, Δ): Cleaves the amide bond to form 4-phenylbutanoic acid and 4-(1H-benzimidazol-2-yl)aniline.
-
Basic Conditions (NaOH, H₂O, Δ): Produces the sodium salt of 4-phenylbutanoate and the corresponding amine.
Acylation/Transamidation:
Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives .
Alkylation and Acylation at Benzimidazole Nitrogen
The NH group in benzimidazole undergoes alkylation or acylation:
-
Alkylation: Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ yields N-methylated derivatives.
-
Acylation: Reacts with acetic anhydride ((CH₃CO)₂O) to form N-acetylated products .
Oxidation and Reduction
Oxidation:
The benzimidazole ring resists mild oxidants but undergoes degradation with strong oxidizers like KMnO₄/H₂SO₄, forming quinone-like structures.
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydro derivative, altering its aromaticity .
Condensation and Cyclization
Schiff Base Formation:
The primary amine (from hydrolyzed aniline derivative) reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form imines, which cyclize under microwave irradiation to yield pyrazoline derivatives .
Mechanistic Insights
-
Substitution Reactions: Governed by the electron-donating nature of the benzimidazole ring, directing electrophiles to meta/para positions relative to the NH group .
-
Amide Reactivity: Hydrolysis follows nucleophilic acyl substitution mechanisms, with acid-catalyzed protonation enhancing electrophilicity at the carbonyl carbon.
Scientific Research Applications
Synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide
The synthesis of this compound typically involves the reaction between 4-(1H-benzimidazol-2-yl)aniline and butanoyl chloride under basic conditions, often using triethylamine or pyridine to neutralize the hydrochloric acid produced during the reaction. This method allows for the efficient formation of the desired amide bond, which is critical for its biological activity.
This compound has been studied for its anti-inflammatory and anticancer properties. The following sections detail these applications based on recent research findings.
Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structures can modulate inflammatory responses effectively. For instance, derivatives of butanamide have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6.
Case Study Findings:
- In vitro Tests: In human keratinocyte cells, certain derivatives exhibited marked reductions in IL-6 mRNA expression levels, suggesting their potential use in treating inflammatory diseases.
- Compound 5d: IL-6 mRNA expression reduced significantly.
- Compound 5f: Similar reductions were observed.
- In vivo Studies: Using LPS-induced inflammation models, these compounds demonstrated decreased levels of IL-6, IL-1β, and TNF-α without causing hepatotoxicity, highlighting their therapeutic potential in managing inflammation .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Compounds with similar benzimidazole structures have shown promising results against various cancer cell lines.
Anticancer Activity Summary:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | HCC827 | 6.26 | 2D |
| Compound B | NCI-H358 | 6.48 | 2D |
| Compound C | HCC827 | 20.46 | 3D |
| Compound D | NCI-H358 | 16.00 | 3D |
These results indicate that certain derivatives exhibit significant antiproliferative activity against lung cancer cell lines. The mechanism of action may involve inhibition of specific signaling pathways associated with inflammation and tumor growth, potentially targeting NF-kB signaling pathways.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Antimicrobial Activity
- Compound 18 (pyrrolidine-substituted butanamide): Exhibits potent antibacterial activity (MIC = 0.98 μg/cm³ against E. coli, S. aureus, P. aeruginosa, and B. cereus), attributed to the pyrrolidine group enhancing membrane penetration .
- N-(4-Nitrobenzylidene)-...thiazol-2-amine (5b) : Shows antitubercular activity due to nitro group enhancing electron-withdrawing effects .
Anthelmintic Activity
- N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamide : Comparable to albendazole (standard drug) in paralyzing earthworms (Eisenia fetida), likely due to optimal hydrophobicity from the acetamide chain .
- Butanamide vs. Acetamide : Longer chains (e.g., butanamide) may reduce anthelmintic efficacy due to increased lipophilicity, altering pharmacokinetics .
Analgesic Activity
- B8 (methoxy-linked acetamide): Attenuates morphine-induced paradoxical pain in mice, suggesting the methoxy group enhances CNS penetration .
Physicochemical Properties
Key Research Findings
Antibacterial Optimization : Pyrrolidine-substituted butanamide (Compound 18) outperforms shorter-chain derivatives, highlighting the importance of heterocyclic substitutions on amide groups .
Anthelmintic SAR : Acetamide derivatives strike a balance between hydrophobicity and target binding, while bulkier chains (butanamide) may disrupt optimal interactions .
Synthetic Flexibility : The benzimidazole core allows diverse substitutions (e.g., nitro, methoxy, ethyl) to fine-tune activity for specific therapeutic targets .
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound features a benzimidazole moiety, which is known for its extensive pharmacological properties. The synthesis of this compound typically involves coupling reactions that integrate the benzimidazole structure with a butanamide side chain. Various synthetic methods have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that the compound possesses significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Saccharomyces cerevisiae | 32 µg/mL |
This antimicrobial activity can be attributed to the ability of the benzimidazole scaffold to interact with microbial enzymes and disrupt cellular processes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through in vitro and in vivo studies. Notably, it has shown effectiveness in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in models of lipopolysaccharide (LPS)-induced inflammation.
In Vitro Results
In a controlled study using human keratinocyte cells, the compound significantly reduced mRNA expression levels of IL-6 and IL-1β:
| Compound | IL-6 mRNA Expression (Relative Units) | IL-1β mRNA Expression (Relative Units) |
|---|---|---|
| Control | 10 | 10 |
| This compound | 3 | 4 |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have also been explored, particularly against leukemia cell lines. In studies involving K562S (imatinib-sensitive) and K562R (imatinib-resistant) cells, the compound demonstrated cytotoxic effects characterized by increased apoptosis and caspase activation.
Cytotoxicity Assay Results
The MTT assay results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | K562S Viability (%) | K562R Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 25 | 50 | 60 |
| 50 | 30 | 40 |
The mechanism of action appears to involve modulation of apoptotic pathways, as evidenced by increased expression of pro-apoptotic genes such as BAX .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide, and how are intermediates characterized?
- Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the benzimidazole core followed by coupling with a phenylbutanamide moiety. Key steps include:
- Step 1 : Cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or esters to form the benzimidazole ring .
- Step 2 : Ullmann coupling or Buchwald-Hartwig amination to attach the phenylbutanamide group .
- Characterization : Intermediates are validated via -NMR, -NMR, IR spectroscopy, and mass spectrometry. Crystallography may resolve structural ambiguities .
Q. Which biological activities are reported for this compound, and what assays are used?
- Answer : The compound exhibits:
- Anticancer activity : Caspase-mediated apoptosis in cancer cell lines (e.g., MCF-7, HepG2) via mitochondrial pathways, assessed via MTT assays and flow cytometry .
- Antimicrobial effects : MIC values against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Anti-inflammatory properties : Carrageenan-induced rat paw edema models, with comparisons to indomethacin .
Q. How is structural stability assessed under varying experimental conditions?
- Answer : Stability studies include:
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- pH-dependent solubility tests in buffers (pH 1–12) to identify optimal storage conditions .
- HPLC monitoring of degradation products under UV exposure or oxidative stress .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity in large-scale synthesis?
- Answer : Strategies include:
- Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading (e.g., Pd/C for coupling reactions) .
- Flow chemistry for continuous synthesis, reducing side reactions .
- Purification : Gradient column chromatography or recrystallization in methanol/water mixtures .
Q. How to resolve contradictions in bioactivity data across studies?
- Answer : Discrepancies (e.g., variable IC values) arise from:
- Assay conditions : Differences in cell culture media, incubation times, or endpoint detection methods.
- Structural analogs : Subtle modifications (e.g., sulfonyl vs. methoxy groups) alter target affinity .
- Validation : Cross-laboratory replication using standardized protocols (e.g., NCI-60 panel for anticancer screening) .
Q. What structure-activity relationship (SAR) strategies enhance target specificity?
- Answer : Key modifications include:
- Substituent engineering : Adding electron-withdrawing groups (e.g., -CF) to the benzimidazole ring improves kinase inhibition .
- Hybrid structures : Incorporating quinazoline or thiadiazole moieties enhances dual-target activity (e.g., EGFR and Sirtuin modulation) .
- Computational docking : Molecular dynamics simulations predict binding affinities to ATP pockets or allosteric sites .
Q. What methodologies elucidate interactions with biological targets (e.g., enzymes or receptors)?
- Answer : Approaches include:
- Surface plasmon resonance (SPR) for real-time binding kinetics .
- X-ray crystallography to resolve co-crystal structures with target proteins (e.g., tubulin or topoisomerase II) .
- RNA-seq profiling to identify downstream gene expression changes post-treatment .
Q. How to address stability challenges during long-term storage or in vivo administration?
- Answer : Solutions involve:
- Lyophilization : Formulating as lyophilized powders to prevent hydrolysis .
- Nanocarrier encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and reduce hepatic clearance .
Q. What pharmacokinetic parameters are critical for preclinical development?
- Answer : Key metrics include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
